SC-Val-Cit-PAB

ADC Plasma Stability Payload Release

Procure SC-Val-Cit-PAB as the validated benchmark control for antibody-drug conjugate (ADC) linker development. Its succinimidyl carbonate (SC) terminus enables stable amine conjugation, while the Val-Cit-PAB scaffold provides well-characterized cathepsin B-specific cleavage with a self-immolative PAB spacer for traceless payload release. With documented liabilities—36% payload release in mouse plasma and 100% aggregation with a model payload—it establishes a quantifiable baseline for comparative studies of next-generation linkers. Best deployed at DAR 2–4 with hydrophilic payloads to mitigate the aggregation known to this hydrophobic platform. Confirm lot-specific purity ≥98% before ordering.

Molecular Formula C28H40N6O9
Molecular Weight 604.7 g/mol
Cat. No. B12431895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-Val-Cit-PAB
Molecular FormulaC28H40N6O9
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1
InChIKeyYIYZNUPSCFOSEP-CPJSRVTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SC-Val-Cit-PAB ADC Linker: Core Properties and Mechanism of a Valine-Citrulline Dipeptide Cleavable Conjugate


SC-Val-Cit-PAB (Succinimidyl Carbonate-Valine-Citrulline-p-Aminobenzyl Alcohol) is a cleavable, heterobifunctional linker used in the construction of antibody-drug conjugates (ADCs) . It belongs to the valine-citrulline (Val-Cit) dipeptide class of linkers, which are specifically cleaved by the lysosomal protease cathepsin B, an enzyme frequently overexpressed in cancer cells, enabling targeted intracellular payload release . The linker incorporates a self-immolative p-aminobenzyl (PAB) spacer that facilitates the traceless release of the attached cytotoxic drug upon enzymatic cleavage. With a molecular formula of C28H40N6O9 and a molecular weight of 604.65 g/mol, SC-Val-Cit-PAB is characterized by a succinimidyl carbonate (SC) group at its terminus for covalent conjugation to primary amines on antibodies, differentiating it from maleimide-based variants .

Why SC-Val-Cit-PAB Cannot Be Arbitrarily Substituted: Comparative Performance Gaps in Stability and Conjugation


While the Val-Cit-PAB scaffold is a cornerstone of ADC design, specific functionalization is critical; generic substitution with closely related analogs like MC-Val-Cit-PAB or Fmoc-Val-Cit-PAB can introduce significant performance deviations. Differences in terminal reactive groups (e.g., succinimidyl carbonate vs. maleimide) directly impact conjugation chemistry, stability of the resulting covalent bond, and susceptibility to premature payload loss in circulation [1]. Furthermore, the Val-Cit platform itself, when not properly shielded or modified, is inherently hydrophobic, a characteristic that leads to ADC aggregation, accelerated plasma clearance, and increased toxicity at higher drug-to-antibody ratios (DARs), a limitation not shared by all newer linker designs [2]. These critical factors underscore why SC-Val-Cit-PAB must be evaluated on its own quantifiable merits rather than as an interchangeable member of a broader compound class.

SC-Val-Cit-PAB: A Quantitative Evidence Guide for Scientific Selection vs. Comparators


Comparative Plasma Stability: Val-Cit-PAB ADCs Exhibit Significantly Higher Payload Release than Exo-Linker Designs

In a direct comparison, an ADC constructed with a conventional linear Val-Cit-PAB linker (MC-VC-PAB-pyrene) exhibited 36% released payload in mouse plasma, whereas a corresponding ADC with an optimized 'exo-cleavable' linker (Exo-EVC) showed only 3.5% release under the same conditions [1]. This quantifies the well-documented issue of premature payload loss from Val-Cit-PAB-based ADCs in circulation, a key differentiator from next-generation designs.

ADC Plasma Stability Payload Release Pharmacokinetics

Aggregation Propensity: Val-Cit-PAB Linker Induces Severe ADC Aggregation at High DAR Compared to Exo-Linker Alternatives

A direct head-to-head comparison revealed that an ADC with a linear Val-Cit-PAB linker (MC-VC-PAB-pyrene) exhibited 100% aggregation as measured by size-exclusion chromatography (SEC), whereas an ADC with an 'exo-cleavable' linker (Exo-EVC) showed only 0.4% aggregation under identical conjugation and analytical conditions [1]. This stark contrast quantifies the extreme hydrophobicity and aggregation propensity of the Val-Cit-PAB platform, especially with a hydrophobic payload like pyrene.

ADC Aggregation Hydrophobicity Developability

Hydrophobicity Index: Val-Cit-PAB Linker-Payload Conjugate is >2-fold More Lipophilic than Next-Generation Exo-Linker Design

The calculated partition coefficient (Clog P) for a linker-payload construct based on the Val-Cit-PAB platform (MC-VC-PAB-pyrene) is 4.31, which is substantially higher than the 2.21 value for a corresponding 'exo-cleavable' linker-payload (Mal-Exo-EVC-pyrene) [1]. This >2-unit difference in Clog P translates to a >100-fold theoretical difference in lipophilicity, explaining the observed aggregation and stability differences.

ADC Hydrophobicity ClogP Drug Design

Linker Immolation Kinetics: Val-Cit-PAB Cleavage Rate is Payload-Dependent and Can Be Rate-Limiting for Phenol-Containing Drugs

Studies with phenol-containing payloads show that the rate of linker immolation for Val-Cit-PAB is significantly influenced by the electronics of the attached drug. When the PAB spacer is connected as an ether (PABE) to a phenol group, immolation can be slow, limiting ADC potency [1]. In a specific case, an ADC (ADC1) with a Val-Cit-PABE linker connected to a phenol-containing CBI payload showed a loss of potency, while a corresponding conjugate (ADC2) with a different phenol payload was potent, despite the free drugs having similar picomolar activity. This was attributed to differences in immolation rates. Further analysis demonstrated that electron-withdrawing groups on the phenol accelerate immolation to release an acidic payload [1].

ADC Linker Cleavage Immolation Structure-Activity Relationship

SC-Val-Cit-PAB: Defined Research and Industrial Applications Based on Quantitative Evidence


Benchmarking Novel Linker Performance

SC-Val-Cit-PAB serves as an essential, quantifiable benchmark control in the development and validation of next-generation ADC linkers. Given its well-characterized and significant liabilities—such as 36% payload release in mouse plasma and 100% aggregation with a model payload [1]—it provides a clear baseline against which the improved stability and reduced aggregation of novel designs (e.g., exo-linkers, PEGylated variants) can be directly measured and published. Its use in comparative studies is critical for demonstrating the superiority of new linker technologies.

Hydrophilic Payload Conjugation at Low-to-Moderate DAR

Based on evidence that the Val-Cit-PAB platform's aggregation propensity is exacerbated by hydrophobic payloads and high DARs [1], SC-Val-Cit-PAB is most suitably applied in ADCs that utilize intrinsically more hydrophilic cytotoxic drugs. Furthermore, research indicates that aggregation risks are heightened at DARs greater than 4 [2]. Therefore, this linker is rationally deployed in research settings targeting a lower average DAR (e.g., DAR 2-4) with a carefully selected payload, thereby mitigating the known developability risks while leveraging the well-understood cathepsin B cleavage mechanism.

Mechanistic Studies of Cathepsin B-Mediated Payload Release

SC-Val-Cit-PAB remains a gold-standard tool for fundamental investigations into the intracellular trafficking and enzymatic processing of ADCs. The established mechanism—specific cleavage by lysosomal cathepsin B followed by PAB self-immolation [1]—makes it ideal for studies aiming to dissect the kinetics of lysosomal drug release, the impact of linker design on bystander killing effects, or the development of novel analytical methods to monitor intracellular payload liberation. Its widespread use in the field provides a large body of comparative literature for contextualizing new findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-Val-Cit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.